molecular formula C10H10F3NO B1409191 2-Allyl-4-(trifluoromethoxy)aniline CAS No. 1627999-19-2

2-Allyl-4-(trifluoromethoxy)aniline

Cat. No. B1409191
M. Wt: 217.19 g/mol
InChI Key: VVBVTCRSDRKDLV-UHFFFAOYSA-N
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Description

2-Allyl-4-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C10H12F3NO . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 .


Molecular Structure Analysis

The molecular structure of 2-Allyl-4-(trifluoromethoxy)aniline consists of a benzene ring attached to an amine (NH2) group and a trifluoromethoxy (OCF3) group . The exact structure could not be retrieved from the available resources.

Scientific Research Applications

Catalytic Deallylation and Allylation Reactions

Research on the catalytic deallylation and allylation reactions has significant implications in the synthesis and modification of organic compounds. For example, palladium-catalyzed reactions have been shown to efficiently catalyze deallylation of allyl ethers in aniline, producing corresponding alcohols under mild conditions. This process preserves various functional groups, indicating the potential for selective synthesis in organic chemistry (Murakami et al., 2004). Similarly, palladium complexes with specific ligands have been employed for direct conversion of allylic alcohols to monoallylated anilines, showcasing an efficient method for N-allylation of anilines without the need for activating agents (Ozawa et al., 2002).

Dearomatization and Functionalization of Anilines

The coordination of anilines to specific metal complexes has been explored for the dearomatization and further functionalization of anilines. Studies have shown that certain complexes can induce ligand-based reactivity in anilines with electrophiles, leading to protonation and subsequent reactions that result in the dearomatization of the aniline ligand. This process opens avenues for synthesizing complex organic structures from simple aniline derivatives (Kolis et al., 1996).

Synthesis of High-Performance Polymers

The synthesis and polymerization of benzoxazine monomers with allyl groups, such as those derived from aniline, have been investigated for producing high-performance thermosets. These monomers undergo thermal polymerization, leading to polymers with high glass transition temperatures and enhanced thermal stability. This research suggests potential applications in advanced materials science, particularly in areas requiring materials that withstand high temperatures and exhibit robust mechanical properties (Kumar et al., 2007).

Antioxidant Activities of Metal Complexes

The antioxidant activities of metal complexes containing aniline derivatives have been studied, revealing that these compounds exhibit significant radical scavenging activity. This research highlights the potential for developing new antioxidant agents based on metal complexes of aniline derivatives, which could have implications for pharmaceutical and nutraceutical applications (Wu et al., 2015).

Safety And Hazards

2-Allyl-4-(trifluoromethoxy)aniline may pose several hazards. It is classified as a combustible liquid, toxic if swallowed, fatal in contact with skin, causes skin irritation, causes serious eye damage, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-prop-2-enyl-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c1-2-3-7-6-8(4-5-9(7)14)15-10(11,12)13/h2,4-6H,1,3,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBVTCRSDRKDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allyl-4-(trifluoromethoxy)aniline

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-4-(trifluoromethoxy)aniline (75 g, 293 mmol) in DMF (1000 ml) was added Pd(PPh3)4 (13.5 g, 11.7 mmol) and allyltributyltin (116 g, 351 mmol) and the reaction mixture was stirred at 80° C. for 16 h. The mixture was cooled to room temperature and saturated aqueous KF solution was added. The mixture was diluted with ethyl acetate (1500 mL) and washed with 1:1 H2O: saturated aqueous NaCl solution (2×750 mL) and saturated aqueous KF (1×). The aqueous layers were combined and extracted with ethyl acetate (250 mL). The organic extracts were combined, dried over MgSO4, filtered and concentrated under reduced pressure to give the crude product, which was absorbed onto silica and purified by chromatography eluting with 1% ethyl acetate in petroleum ether to give the title compound.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
116 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
13.5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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